molecular formula C21H21NO3 B11411981 N-(furan-2-ylmethyl)-2-methoxy-N-(4-methylbenzyl)benzamide

N-(furan-2-ylmethyl)-2-methoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B11411981
M. Wt: 335.4 g/mol
InChI Key: LHCKEFHIDSDUNE-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is a synthetic organic compound characterized by the presence of a furan ring, a methoxy group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.

    Coupling with 2-Methoxybenzoyl Chloride: The furan-2-ylmethyl intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide structure.

    Introduction of the 4-Methylphenylmethyl Group: Finally, the compound is further modified by introducing the 4-methylphenylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan ring and benzamide structure allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-FURAN-2-YLMETHYL-2-METHYL-BENZAMIDE
  • N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE
  • 2,4-DICHLORO-N-FURAN-2-YLMETHYL-BENZAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-METHOXY-N-[(4-METHYLPHENYL)METHYL]BENZAMIDE is unique due to the presence of both the methoxy and 4-methylphenylmethyl groups, which confer distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C21H21NO3/c1-16-9-11-17(12-10-16)14-22(15-18-6-5-13-25-18)21(23)19-7-3-4-8-20(19)24-2/h3-13H,14-15H2,1-2H3

InChI Key

LHCKEFHIDSDUNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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